

Vintafolide in Platinum-Resistant Ovarian Cancer: A Technical Guide

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Compound of Interest

Compound Name: Vintafolide

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This technical guide provides an in-depth overview of **vintafolide** (EC145), a folate-receptor-targeted therapy investigated for the treatment of platinum-resistant ovarian cancer. This document details the mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols utilized in seminal studies.

Core Concepts: Mechanism of Action

Vintafolide is a small molecule drug conjugate (SMDC) that consists of folic acid linked to a potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH).[1] Its mechanism of action is predicated on the high expression of folate receptor alpha (FR α) on the surface of many ovarian cancer cells, while its expression in normal tissues is limited.[2][3]

The targeted delivery of DAVLBH is achieved through a multi-step process:

- **Binding:** **Vintafolide** binds with high affinity to the FR α on ovarian cancer cells.[1]
- **Endocytosis:** Upon binding, the **vintafolide**-FR α complex is internalized into the cell through endocytosis, forming an endosome.[2]
- **Payload Release:** The acidic environment within the endosome cleaves the linker connecting folic acid and DAVLBH, releasing the cytotoxic payload into the cytoplasm.[2]

- Microtubule Disruption: The released DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2][3]



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Figure 1: **Vintafolide**'s mechanism of action.

Quantitative Data from Clinical Trials

The PRECEDENT trial (NCT00722592), a randomized Phase II study, evaluated the efficacy and safety of **vintafolide** in combination with pegylated liposomal doxorubicin (PLD) compared to PLD alone in patients with platinum-resistant ovarian cancer.[4][5]

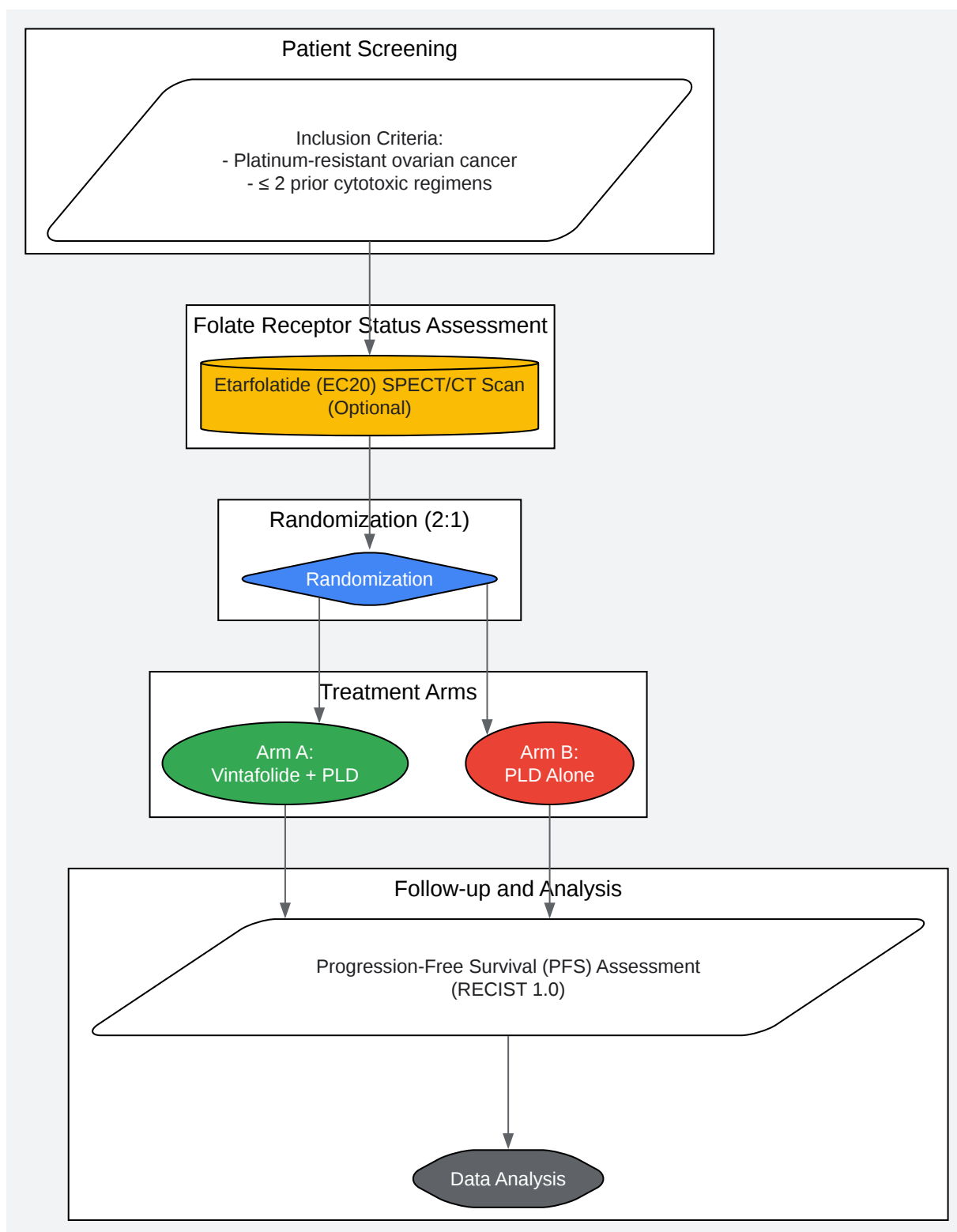
Outcome Measure	Vintafolide + PLD	PLD Alone	Hazard Ratio (95% CI)	p-value
Overall Population (ITT)				
Median Progression-Free Survival (PFS)	5.0 months	2.7 months	0.63 (0.41 - 0.96)	0.031
FR 100% Population				
Median Progression-Free Survival (PFS)	5.5 months	1.5 months	0.38 (0.17 - 0.85)	0.013
FR 10-90% Population				
Median Progression-Free Survival (PFS)	5.7 months	1.7 months	0.873	-
FR 0% Population				
Median Progression-Free Survival (PFS)	-	-	1.806	-

Table 1: Efficacy data from the PRECEDENT trial.[\[4\]](#)

Experimental Protocols

PRECEDENT Trial Workflow

The PRECEDENT trial followed a structured workflow from patient screening to data analysis.



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